molecular formula C23H20FN3O4S B4614749 N-(4-fluorobenzyl)-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide

N-(4-fluorobenzyl)-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide

Cat. No.: B4614749
M. Wt: 453.5 g/mol
InChI Key: PSRVTLISIXHZMG-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide is a useful research compound. Its molecular formula is C23H20FN3O4S and its molecular weight is 453.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.11585546 g/mol and the complexity rating of the compound is 786. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adsorption and Corrosion Inhibition Properties

Research on similar quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides has shown significant applications in the field of corrosion inhibition. These compounds have been studied for their adsorption characteristics and efficacy in preventing mild steel corrosion in acidic media. Electrochemical studies, including Tafel polarization and electrochemical impedance spectroscopy, demonstrate that these molecules form protective films on metal surfaces, shielding them from acid attack. Their adsorption follows the Langmuir isotherm model, indicating a systematic and efficient surface coverage that can be crucial for industrial applications in metal protection and preservation (Olasunkanmi et al., 2016).

Molecular Interactions and Spectroscopic Analysis

Studies involving molecular interactions, particularly through volumetric and acoustic properties, shed light on the interactions between methyl acetate and aqueous solutions of quinoxaline derivatives. This research is pivotal for understanding solute-solvent interactions, which are fundamental in the design and development of new pharmaceutical formulations and chemical processes. The detailed analysis of these interactions helps in the formulation of drugs and chemicals with optimized solubility and stability profiles (Raphael et al., 2015).

Fluorometric Analysis for Bioisosteric Compounds

The trihydroxyindole reaction with methanesulfonanilides, akin to the chemical structure , demonstrates the potential for fluorescent analysis. Such analytical methods are vital in the detection and quantification of bioactive compounds in biological samples, contributing significantly to the fields of biochemistry and molecular biology. The formation of fluorescent species from these reactions indicates a novel approach to studying bioisosteric compounds with potential applications in diagnostic and research laboratories (Kensler et al., 1976).

Synthesis and Characterization for Material Science

The synthesis and characterization of compounds related to the queried chemical structure find applications in material science, particularly in the development of novel materials with specific optical or electrical properties. For example, studies on bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes as precursors for indicators highlight the role of organic synthesis in creating compounds that undergo specific color changes under different conditions. Such materials can be used in sensors, indicators, and other technologies requiring responsive materials (Sarma & Baruah, 2004).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O4S/c1-32(30,31)27(14-16-6-10-18(24)11-7-16)19-12-8-17(9-13-19)23(29)26-15-22(28)25-20-4-2-3-5-21(20)26/h2-13H,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRVTLISIXHZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)F)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorobenzyl)-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorobenzyl)-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-fluorobenzyl)-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-fluorobenzyl)-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-fluorobenzyl)-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-fluorobenzyl)-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide

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